molecular formula C10H14N2O2S B14483659 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline CAS No. 66868-67-5

4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline

Cat. No.: B14483659
CAS No.: 66868-67-5
M. Wt: 226.30 g/mol
InChI Key: AUWYONXGDCWZNF-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline is an organic compound with the molecular formula C10H14N2O2S. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a sulfanyl group (-S-) substituted with a 2-methylpropyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline typically involves multiple steps, starting from benzene derivativesThe nitration is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to avoid over-nitration . The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or sulfides under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Fe/HCl, catalytic hydrogenation

    Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 4-[(2-Methylpropyl)sulfanyl]-2-phenylenediamine

    Substitution: Meta-substituted derivatives

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

66868-67-5

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-(2-methylpropylsulfanyl)-2-nitroaniline

InChI

InChI=1S/C10H14N2O2S/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6,11H2,1-2H3

InChI Key

AUWYONXGDCWZNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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